Reactive Blue 4

Description

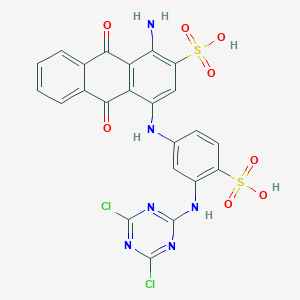

Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2N6O8S2/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLULCVBFCRQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4499-01-8 (di-hydrochloride salt) | |

| Record name | Procion blue MX-R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065412 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-20-4 | |

| Record name | Reactive Blue 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procion blue MX-R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-(2'-(4',6'-dichloro-s-triazin-2-yl)amino)phenylamino)9,10-dihydro-9,10-dioxoanthracene-2,4'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reactive Blue 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3J92M47JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Reactive Blue 4?

An In-depth Technical Guide to Reactive Blue 4

Introduction

Reactive Blue 4, also known by trade names such as Cibacron Blue F3G-A and Procion Blue MX-R, is a versatile anthraquinone-based reactive dye.[1][2][3] Its molecular structure features a chromophore derived from anthraquinone (B42736), which imparts the vibrant blue color.[1][4] This dye is extensively utilized in the textile industry for dyeing cellulosic fibers like cotton, as well as wool and silk, due to its ability to form strong covalent bonds with the fibers, ensuring high wash fastness. Beyond its primary application in dyeing, Reactive Blue 4 serves as a valuable tool in biochemical research. It is widely used as a ligand in affinity chromatography for the purification of proteins and enzymes. Additionally, it functions as a single colorimetric chemosensor for the sequential determination of multiple analytes.

Chemical Structure

The chemical structure of Reactive Blue 4 is characterized by an anthraquinone core linked to a dichlorotriazine reactive group through an amino bridge. This dichlorotriazine group is what allows the dye to form covalent bonds with hydroxyl or amino groups on fibers or biomolecules. The molecule also contains sulfonic acid groups, which enhance its water solubility.

The systematic name for Reactive Blue 4 is 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid.

Physicochemical Properties

A summary of the key quantitative data for Reactive Blue 4 is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₄Cl₂N₆O₈S₂ | |

| Molecular Weight | 637.43 g/mol | |

| CAS Number | 13324-20-4 | |

| Appearance | Dark blue powder | |

| Maximum Absorbance (λmax) | 607 nm in water | |

| Solubility in Water | 80 g/L at 20°C |

Experimental Protocols

Synthesis of Reactive Blue 4

The manufacturing process for Reactive Blue 4 involves a multi-step synthesis. The primary pathway consists of the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid) with 2,4-diaminobenzenesulfonic acid, followed by a reaction with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

Step 1: Synthesis of the Intermediate Dye

-

In a suitable reaction vessel, dissolve 3.82 g (0.01 mol) of bromaminic acid in 40 mL of water, and heat to 90°C with stirring until fully dissolved.

-

In a separate vessel, prepare a solution of 1.84 g (0.01 mol) of m-phenylenediamine (B132917) monosulfonic acid in 20 mL of water.

-

Add the m-phenylenediamine monosulfonic acid solution to the bromaminic acid solution at 85°C with vigorous stirring.

-

Introduce a catalytic amount of a CuCl solution to the reaction mixture.

-

Adjust the pH of the reaction to 8-9 using a 10% sodium carbonate solution and maintain the reaction at 85°C for 1 hour.

-

After the reaction is complete, add activated carbon for decolorization and perform a hot filtration.

-

The filtrate is then salted out, filtered, and the resulting intermediate dye product is dried.

Step 2: Condensation with Trichlorotriazine (B8581814)

-

In a 250 mL beaker, add 1.90 g (0.0103 mol) of trichlorotriazine to 20 g of crushed ice.

-

Slowly add an aqueous solution containing 0.01 mol of the intermediate dye product from Step 1 to the trichlorotriazine slurry while maintaining the temperature between 0-5°C.

-

Adjust the pH of the reaction to 4-5 using a 10% Na₂CO₃ solution. The completion of the reaction can be monitored using a permeation circle test.

-

Once the reaction is complete, add potassium acetate (B1210297) to precipitate the final Reactive Blue 4 dye.

-

Filter the precipitate and wash the filter cake with ethanol (B145695) to remove excess potassium acetate.

-

The final product is then dried to yield Reactive Blue 4.

Visualizations

Below is a diagram illustrating the synthesis workflow for Reactive Blue 4.

Caption: Synthesis workflow for Reactive Blue 4.

References

Reactive Blue 4: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and experimental considerations of the versatile anthraquinone (B42736) dye, Reactive Blue 4.

Introduction

Reactive Blue 4, an anthraquinone-based dichlorotriazine dye, is a versatile molecule with significant applications in both industrial processes and biomedical research.[1][2] Initially developed for the textile industry, its unique chemical structure allows it to act as a ligand in affinity chromatography for protein purification and as an inhibitor of various enzymes, making it a valuable tool for researchers and drug development professionals. This guide provides a comprehensive overview of the technical data, experimental protocols, and known biological interactions of Reactive Blue 4.

Core Properties of Reactive Blue 4

Reactive Blue 4 is characterized by the following physicochemical properties:

| Property | Value | Reference |

| CAS Number | 13324-20-4 | [1][3][4] |

| Molecular Formula | C₂₃H₁₄Cl₂N₆O₈S₂ | |

| Molecular Weight | 637.43 g/mol | |

| Synonyms | Procion Brilliant Blue MX-R, C.I. 61205 | |

| Appearance | Dark blue powder |

Applications in Research and Drug Development

The utility of Reactive Blue 4 in a research context stems from its ability to interact with a variety of proteins, particularly those with nucleotide-binding sites. This property is exploited in several key applications.

Dye-Ligand Affinity Chromatography

Reactive Blue 4 can be immobilized on a solid support, such as agarose (B213101) or sepharose beads, to create an affinity chromatography matrix. This technique is widely used for the purification of proteins, including dehydrogenases, kinases, and serum albumin. The dye is thought to mimic the structure of nucleotide cofactors like NAD⁺ and NADP⁺, allowing for the selective binding and purification of enzymes that utilize these cofactors.

Enzyme Inhibition

Reactive Blue 4 has been shown to inhibit the activity of several enzymes. This inhibitory action is often competitive, with the dye molecule binding to the active site and preventing substrate binding. Understanding the kinetics of this inhibition can provide insights into the enzyme's mechanism of action and can be a starting point for the design of more specific inhibitors. For example, it has been noted to inhibit glucose-6-phosphate dehydrogenase.

P2Y Receptor Antagonism

Of significant interest to drug development professionals is the activity of Reactive Blue 4 as an antagonist of P2Y purinergic receptors, particularly the P2Y12 receptor. The P2Y12 receptor is a key player in platelet activation and aggregation, making it a critical target for antiplatelet therapies used in the prevention of thrombosis. Reactive Blue 4 and its derivatives have been studied as non-nucleotide antagonists of this receptor, offering a potential scaffold for the development of novel antithrombotic agents.

Experimental Protocols

Purification of Lactate (B86563) Dehydrogenase (LDH) using Reactive Blue 4-Sepharose Affinity Chromatography

This protocol outlines the general steps for the purification of lactate dehydrogenase from a crude cell lysate.

1. Preparation of the Affinity Matrix:

-

Swell the required amount of Sepharose beads in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5).

-

Dissolve Reactive Blue 4 in the same buffer.

-

Mix the dye solution with the swollen Sepharose beads and allow the coupling reaction to proceed with gentle agitation. The dichlorotriazine group of the dye will form a covalent bond with the hydroxyl groups of the Sepharose.

-

After the coupling reaction, wash the beads extensively with buffer to remove any unbound dye.

2. Column Packing and Equilibration:

-

Pour the Reactive Blue 4-Sepharose slurry into a chromatography column.

-

Allow the matrix to settle and wash the column with several column volumes of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5) until the baseline is stable.

3. Sample Application and Binding:

-

Apply the clarified crude cell lysate containing LDH to the top of the column.

-

Allow the sample to flow through the column at a controlled flow rate to facilitate the binding of LDH to the immobilized dye.

4. Washing:

-

Wash the column with several column volumes of binding buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

5. Elution:

-

Elute the bound LDH from the column using an elution buffer containing a competing ligand, such as NADH or a high concentration of salt (e.g., 1 M NaCl in binding buffer).

-

Collect fractions and monitor the absorbance at 280 nm to identify the protein peak.

6. Analysis of Fractions:

-

Assay the collected fractions for LDH activity and total protein concentration to determine the purity and yield of the purified enzyme.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of Reactive Blue 4 on enzyme activity.

1. Reagent Preparation:

-

Prepare a stock solution of Reactive Blue 4 in a suitable solvent (e.g., water or DMSO).

-

Prepare a series of dilutions of the Reactive Blue 4 stock solution to obtain a range of inhibitor concentrations.

-

Prepare the enzyme solution at a concentration that yields a measurable reaction rate.

-

Prepare the substrate solution at a concentration around the enzyme's Km value.

2. Assay Procedure:

-

In a microplate or cuvette, add the enzyme solution and the appropriate concentration of Reactive Blue 4 (or vehicle control).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the assay method.

3. Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying substrate concentrations at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

Signaling Pathway Modulation: P2Y12 Receptor Antagonism

Reactive Blue 4 acts as an antagonist at the P2Y12 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in platelet aggregation. The binding of the natural ligand, adenosine (B11128) diphosphate (B83284) (ADP), to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation. By blocking this interaction, Reactive Blue 4 can inhibit this process.

The P2Y12 receptor is coupled to an inhibitory G-protein (Gi). Upon ADP binding, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates proteins that inhibit platelet activation. Consequently, the inhibition of this pathway by Reactive Blue 4 leads to the suppression of platelet aggregation.

Conclusion

Reactive Blue 4 is a valuable chemical tool with diverse applications in biochemical research and drug discovery. Its ability to be easily immobilized makes it a popular choice for affinity purification of a wide range of proteins. Furthermore, its inhibitory activity against specific enzymes and its antagonism of the P2Y12 receptor highlight its potential as a lead compound or a pharmacological probe in drug development. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and scientists to effectively utilize Reactive Blue 4 in their studies.

References

In-Depth Technical Guide: Absorption Spectrum of Reactive Blue 4 in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of Reactive Blue 4 (C.I. 61205) in an aqueous environment. This information is critical for researchers utilizing this anthraquinone (B42736) dye in various applications, including as a labeling agent, a ligand in protein separation, or as a model compound in environmental and degradation studies.

Core Spectrophotometric Properties

Reactive Blue 4 exhibits a distinct absorption spectrum in the visible range, characterized by a strong absorbance peak. The precise wavelength of maximum absorption (λmax) can vary slightly depending on the solvent polarity, pH, and dye concentration, primarily due to potential dye aggregation.

The aqueous solution of Reactive Blue 4 is a vibrant dark blue color.[1][2] Its characteristic absorption spectrum in an aqueous solution shows a primary peak in the range of 593 to 607 nm.[1][2][3]

Quantitative Spectrophotometric Data

The following table summarizes the key quantitative parameters for Reactive Blue 4 in an aqueous solution.

| Parameter | Value | Source(s) |

| Chemical Formula | C₂₃H₁₄Cl₂N₆O₈S₂ | |

| Molecular Weight | 637.43 g/mol | |

| Maximum Absorption Wavelength (λmax) | 593 - 607 nm | |

| Molar Absorptivity (ε) | ~20,000 M⁻¹cm⁻¹ | Calculated from |

| Appearance in Aqueous Solution | Dark Blue |

Note on Molar Absorptivity: The molar absorptivity was calculated based on the Beer-Lambert law (A = εbc), using an absorbance (A) of approximately 1.0 for a 0.05 mM (5 x 10⁻⁵ M) solution (c) in a standard 1 cm cuvette (b), as derived from spectral data. One source also provides a minimum extinction coefficient of 4000, though the units are not specified.

Experimental Protocol: Determination of Absorption Spectrum

This section details a standard methodology for accurately measuring the absorption spectrum of Reactive Blue 4 in an aqueous solution.

1. Materials and Equipment:

-

Reactive Blue 4 (≥ 30% dye content)

-

Deionized or distilled water

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

pH meter and appropriate buffers (e.g., HEPES) if pH control is required

2. Preparation of Stock Solution (e.g., 1 mM):

-

Accurately weigh a precise amount of Reactive Blue 4 powder. For example, to prepare 100 mL of a 1 mM solution, weigh out 63.74 mg of the pure dye. Note: Commercial Reactive Blue 4 often has a dye content of around 35%. Adjust the mass accordingly based on the purity specified by the supplier.

-

Quantitatively transfer the weighed powder to a 100 mL volumetric flask.

-

Add a small amount of deionized water to the flask to dissolve the dye.

-

Once fully dissolved, bring the solution to the 100 mL mark with deionized water.

-

Mix the solution thoroughly by inversion.

3. Preparation of Working Solutions (Serial Dilutions):

-

From the stock solution, prepare a series of dilutions to cover a desired concentration range (e.g., 1 µM to 50 µM).

-

For example, to prepare a 50 µM solution, pipette 5 mL of the 1 mM stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

-

It is recommended to prepare a blank solution containing only the solvent (deionized water or buffer).

4. Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the desired wavelength range for the scan (e.g., 300 nm to 800 nm).

-

Calibrate the spectrophotometer by measuring the absorbance of the blank solution in a clean cuvette.

-

Measure the absorbance of each of the prepared working solutions, starting from the lowest concentration.

-

Rinse the cuvette with the next solution to be measured before filling it.

-

Record the full absorption spectrum for each concentration.

-

Identify the λmax from the spectral data.

5. Data Analysis:

-

Plot a graph of absorbance at λmax versus the concentration of the Reactive Blue 4 solutions.

-

According to the Beer-Lambert law, this plot should yield a linear relationship.

-

The molar absorptivity (ε) can be determined from the slope of the linear regression line (slope = εb, where b is the path length of the cuvette, typically 1 cm).

Considerations:

-

pH: The absorption spectrum of Reactive Blue 4 can be influenced by the pH of the solution. For consistent and reproducible results, it is advisable to use a buffered aqueous solution, such as a 10.0 mM HEPES buffer at pH 7.0.

-

Aggregation: At higher concentrations, reactive dyes can form aggregates in solution, which may lead to deviations from the Beer-Lambert law. It is important to work within a concentration range where absorbance is linear with concentration.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the absorption spectrum of Reactive Blue 4.

Caption: Experimental workflow for determining the absorption spectrum of Reactive Blue 4.

References

An In-depth Technical Guide to the Interaction of Reactive Blue 4 with Proteins

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Reactive Blue 4 (RB4), also widely known as Cibacron Blue F3G-A, is an anthraquinone-based dichlorotriazine dye originally synthesized for the textile industry. Its utility in the life sciences was discovered serendipitously when it was observed to bind with high affinity to proteins, particularly those possessing binding sites for nucleotides and dinucleotides such as ATP, NAD+, and NADP+. This guide provides a comprehensive overview of the molecular mechanisms governing the interaction between Reactive Blue 4 and proteins. It details the structural basis of this interaction, presents quantitative binding data, outlines key experimental protocols for studying these interactions, and visualizes the logical and signaling pathways involved.

The Molecular Mechanism of Interaction

The interaction between Reactive Blue 4 and proteins is primarily non-covalent, driven by a combination of electrostatic and hydrophobic forces.[1] The dye's structure mimics the conformation of natural nucleotide coenzymes, allowing it to function as a competitive inhibitor for a wide range of enzymes.[2]

-

Structural Basis for Interaction: The polycyclic and polysulfonated aromatic structure of RB4 is key to its protein-binding capabilities.

-

Anthraquinone Ring: This large, hydrophobic moiety contributes significantly to binding through van der Waals forces and hydrophobic interactions within protein pockets.

-

Sulfonate Groups: The negatively charged sulfonate groups engage in electrostatic interactions with positively charged amino acid residues, such as lysine (B10760008) and arginine, often found in the nucleotide-binding sites of enzymes.

-

Triazine Ring: The dichlorotriazine portion of the molecule, while capable of forming covalent bonds under specific conditions (e.g., alkaline pH), primarily contributes to the overall structure and can be used for immobilization to a solid support for affinity chromatography.[3]

-

-

Competitive Inhibition: RB4 acts as a structural analog of nucleotides. It competes with natural ligands like ATP and NADH for binding to the active or allosteric sites of enzymes, particularly the "dinucleotide fold" domain present in many dehydrogenases and kinases. This inhibitory effect is the basis for its use in enzymatic studies and as a pharmacological tool.

Quantitative Analysis of Reactive Blue 4-Protein Interactions

The affinity of Reactive Blue 4 for various proteins can be quantified by its dissociation constant (Kd) and inhibition constant (Ki). Lower values indicate a higher binding affinity. The following table summarizes these constants for a selection of proteins.

| Protein | Protein Class | Ligand | Constant Type | Value (µM) |

| Lactate Dehydrogenase | Dehydrogenase | Cibacron Blue | Kd | 0.29 |

| Cyclic Nucleotide Phosphodiesterase | Phosphodiesterase | Reactive Blue 2 | Ki | 0.3 |

| Thylakoid Protein Kinase | Kinase | Reactive Blue 2 | Ki | 6 (purified), 8 (membrane-bound) |

| cAMP-Dependent Protein Kinase | Kinase | Cibacron Blue F3GA | Kd | ~100 |

| Phosphoglycerate Kinase | Kinase | Cibacron Blue F3GA | - | Noncompetitive (ATP), Competitive (3-PG) |

| Pyruvate (B1213749) Kinase | Kinase | Cibacron Blue 3G-A | - | Noncompetitive (substrates) |

| Rhodanese | Transferase | Cibacron Blue | Kd | 44 |

Experimental Protocols

Protocol for Protein Purification using Reactive Blue 4 Affinity Chromatography

This protocol provides a method for the purification of Lactate Dehydrogenase (LDH) from a crude cell lysate using Reactive Blue 4 covalently linked to an agarose (B213101) matrix.

Materials:

-

Reactive Blue 4-Agarose column (e.g., Blue Sepharose)

-

Equilibration Buffer: 10 mM Tris-HCl, pH 7.5

-

Wash Buffer: 10 mM Tris-HCl, pH 7.5 containing 0.5 M NaCl

-

Elution Buffer: 10 mM Tris-HCl, pH 7.5 containing 5 mM NADH

-

Regeneration Buffer: 10 mM Tris-HCl, pH 7.5 containing 2 M NaCl

-

Crude protein extract containing LDH

-

Chromatography column and accessories

-

Fraction collector

Procedure:

-

Column Preparation: Pack the Reactive Blue 4-Agarose resin into a suitable chromatography column.

-

Equilibration: Equilibrate the column by washing with 5-10 column volumes of Equilibration Buffer.

-

Sample Loading: Apply the clarified crude protein extract to the column at a slow flow rate to allow for binding of LDH to the immobilized dye.

-

Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove unbound and weakly bound proteins.

-

Elution: Elute the bound LDH from the column using the Elution Buffer. The NADH in the buffer will compete with the immobilized Reactive Blue 4 for the binding site on LDH, thus releasing the enzyme. Collect fractions using a fraction collector.

-

Analysis: Assay the collected fractions for LDH activity and protein concentration to identify the fractions containing the purified enzyme.

-

Regeneration: Regenerate the column by washing with 5 column volumes of Regeneration Buffer, followed by 5-10 column volumes of Equilibration Buffer for storage.

Protocol for Determining the Inhibition Constant (Ki) of Reactive Blue 4

This protocol describes a general method to determine the Ki of Reactive Blue 4 for a target enzyme using a spectrophotometric assay.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Reactive Blue 4 (inhibitor)

-

Assay Buffer (optimal for enzyme activity)

-

Spectrophotometer or microplate reader

-

Cuvettes or microplates

Procedure:

-

Determine Enzyme and Substrate Concentrations: First, determine the Michaelis-Menten constant (Km) of the substrate for the enzyme by measuring the initial reaction velocity at various substrate concentrations.

-

Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and Reactive Blue 4 in the Assay Buffer.

-

Set up Inhibition Assays:

-

In a series of cuvettes or wells, add a fixed concentration of the enzyme.

-

Add varying concentrations of Reactive Blue 4 to each cuvette/well.

-

Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a short period to allow for binding.

-

-

Initiate the Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate (typically at or near its Km value) to each cuvette/well.

-

Measure Reaction Velocity: Monitor the change in absorbance over time to determine the initial reaction velocity for each inhibitor concentration.

-

Data Analysis:

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of Reactive Blue 4 that causes 50% inhibition of the enzyme activity.

-

Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration used in the assay.

-

Visualizations: Pathways and Workflows

Logical Diagram of RB4 Interaction with Proteins

Caption: Structural basis of Reactive Blue 4 interaction with protein binding sites.

Experimental Workflow for Affinity Chromatography

References

- 1. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of the structure--function relationships of Neurospora crassa pyruvate kinase: interaction with blue dextran--sepharose and Cibacron blue 3G-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Physicochemical properties of Reactive Blue 4 for research applications.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 4, also known as Procion Brilliant Blue MX-R, is a dichlorotriazine dye belonging to the anthraquinone (B42736) class of organic compounds.[1][2] While extensively utilized in the textile industry for its vibrant color and strong fiber-binding properties, its unique chemical structure has made it a valuable tool in various research and biotechnological applications.[3] This technical guide provides an in-depth overview of the physicochemical properties of Reactive Blue 4 and details its utility in modern research, complete with experimental protocols and visual workflows.

Physicochemical Properties of Reactive Blue 4

The versatility of Reactive Blue 4 in research stems from its distinct chemical and physical characteristics. A summary of these properties is presented below.

| Property | Value | References |

| IUPAC Name | 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dioxoanthracene-2-sulfonic acid | [4] |

| Synonyms | Procion Brilliant Blue MX-R, C.I. 61205, Cibacron Blue F3G-A | [3] |

| CAS Number | 13324-20-4 | |

| Molecular Formula | C₂₃H₁₄Cl₂N₆O₈S₂ | |

| Molecular Weight | 637.43 g/mol | |

| Appearance | Dark blue to blue powder | |

| Solubility | Water: 80 g/L at 20°C, 90 g/L at 50°C. Soluble in DMSO. | |

| Spectral Properties | λmax ≈ 595-607 nm in aqueous solution |

Research Applications

The structure of Reactive Blue 4, particularly its anthraquinone core and triazine ring, allows it to interact with a variety of biomolecules. This has led to its widespread use in several key research areas:

-

Affinity Chromatography: Reactive Blue 4 is widely used as a ligand in affinity chromatography for the purification of a broad range of proteins. Its structure mimics the conformation of nucleotide cofactors such as NAD⁺ and ATP, enabling it to bind with considerable affinity and specificity to the nucleotide-binding sites of many enzymes, including dehydrogenases and kinases. It is also effective for purifying serum albumin.

-

Enzyme Inhibition Studies: As a structural analog of nucleotide cofactors, Reactive Blue 4 can act as a competitive inhibitor for various enzymes. This property is exploited to study enzyme kinetics, characterize active sites, and screen for novel inhibitors. It has been shown to inhibit enzymes by binding to the dinucleotide fold.

-

Protein Staining: Reactive Blue 4 is used as a stain for proteins in polyacrylamide gels following electrophoresis. It provides a convenient and sensitive method for visualizing protein bands.

-

Biochemical Probes: The dye is employed as a probe to investigate the structure and function of protein active sites. Its binding can induce spectral shifts that provide information about the protein's microenvironment.

-

P2Y Receptor Antagonism: Reactive Blue has been investigated for its antagonist activity at P2Y purinergic receptors, which are involved in various physiological processes. This makes it a useful pharmacological tool for studying purinergic signaling pathways.

-

Environmental Science: In environmental research, Reactive Blue 4 serves as a model compound for studying the degradation of textile dyes in wastewater treatment processes.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Reactive Blue 4.

Protocol 1: Protein Purification using Reactive Blue 4-Agarose Affinity Chromatography

This protocol describes the purification of a target protein with a nucleotide-binding site from a crude cell lysate.

Materials:

-

Reactive Blue 4-Agarose resin

-

Chromatography column

-

Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Wash Buffer (e.g., Equilibration Buffer with 0.5 M NaCl)

-

Elution Buffer (e.g., Equilibration Buffer with 1-10 mM NAD⁺ or ATP, or a high salt concentration like 1.5 M NaCl)

-

Crude cell lysate containing the target protein

-

Spectrophotometer or protein assay reagents

Methodology:

-

Resin Preparation: Swell and wash the Reactive Blue 4-Agarose resin with ultrapure water and then with Equilibration Buffer to remove any storage solutions.

-

Column Packing: Pack the equilibrated resin into a chromatography column.

-

Equilibration: Equilibrate the column by washing with 5-10 column volumes of Equilibration Buffer.

-

Sample Loading: Apply the crude cell lysate to the column at a slow flow rate to allow for binding of the target protein to the immobilized dye.

-

Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove unbound proteins.

-

Elution: Elute the bound protein using the Elution Buffer. Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm or a suitable protein assay.

-

Analysis: Analyze the collected fractions for the presence and purity of the target protein using SDS-PAGE.

Protocol 2: Enzyme Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of Reactive Blue 4 on a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Reactive Blue 4 stock solution

-

Assay Buffer (optimal for enzyme activity)

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

Methodology:

-

Reagent Preparation: Prepare a series of dilutions of the Reactive Blue 4 stock solution in Assay Buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Control: Assay Buffer, enzyme, and substrate.

-

Inhibitor: Assay Buffer, enzyme, and varying concentrations of Reactive Blue 4.

-

Blank: Assay Buffer and substrate (to measure background).

-

-

Pre-incubation: Add the enzyme and Reactive Blue 4 (or Assay Buffer for the control) to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities for each concentration of Reactive Blue 4. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Protein Staining in Polyacrylamide Gels

This protocol provides a method for staining proteins in SDS-PAGE gels using a Coomassie-based stain containing Reactive Blue 4.

Materials:

-

Polyacrylamide gel post-electrophoresis

-

Staining Solution (e.g., a commercial colloidal Coomassie G-250 stain or a lab-prepared solution)

-

Destaining Solution (e.g., 10% acetic acid, 40% methanol (B129727) in water, or simply deionized water for some commercial stains)

-

Shaking platform

Methodology:

-

Fixation (Optional but Recommended): After electrophoresis, fix the gel in a solution such as 25% isopropanol/10% acetic acid for at least 15 minutes to precipitate the proteins within the gel matrix.

-

Washing: Rinse the gel with deionized water to remove the fixing solution and any remaining SDS.

-

Staining: Immerse the gel in the staining solution and incubate with gentle agitation on a shaking platform for at least one hour. For higher sensitivity, the staining time can be extended.

-

Destaining: Remove the staining solution and wash the gel with the destaining solution until the protein bands are clearly visible against a clear background.

-

Imaging and Storage: The gel can be imaged using a gel documentation system and stored in deionized water.

Visualizations

The following diagrams illustrate key workflows and concepts involving Reactive Blue 4.

Caption: Workflow for protein purification using Reactive Blue 4 affinity chromatography.

References

Synonyms for Reactive Blue 4 in scientific literature (e.g., Procion Blue MX-R).

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical probes and reagents is paramount. Reactive Blue 4, a dichlorotriazine dye, is a versatile tool in various scientific applications, from protein purification to its use as a pharmacological antagonist. This technical guide provides an in-depth overview of Reactive Blue 4, its synonyms, quantitative interaction data, experimental protocols, and its role in cellular signaling.

Synonyms and Chemical Identifiers

Reactive Blue 4 is known by a variety of names in scientific literature and commercial products. Procion Blue MX-R is one of its most common trade names.[1][2][3] The Colour Index Generic Name for this dye is C.I. Reactive Blue 4.[1] Its IUPAC name is 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid.[4]

A comprehensive list of synonyms and identifiers is provided in the table below for easy reference.

| Identifier Type | Identifier | Citation |

| Common Name | Reactive Blue 4 | |

| Synonym | Procion Blue MX-R | |

| Procion Brilliant Blue MX-R | ||

| Ostazin Brilliant Blue S-R | ||

| Blue MX-R | ||

| Sky Blue #56 | ||

| IUPAC Name | 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| CAS Number | 13324-20-4 | |

| Colour Index (C.I.) | 61205 | |

| Molecular Formula | C23H14Cl2N6O8S2 | |

| Molecular Weight | 637.43 g/mol |

Quantitative Interaction Data

Reactive Blue 4 and its analogs, particularly Cibacron Blue 3GA (an isomer), are known to interact with a variety of proteins, often acting as antagonists for nucleotide-binding sites. The following table summarizes key quantitative data from the scientific literature.

| Compound | Target Protein/Receptor | Interaction Type | Value | Citation |

| Cibacron Blue 3GA | P2X1 Receptor | Antagonism (IC50) | 9.1 µM | |

| Cibacron Blue 3GA | P2Y1-like Receptor | Antagonism (IC50) | 17.4 µM | |

| Cibacron Blue F3GA | Bovine Brain Protein Kinase (catalytic subunit) | Inhibition (Dissociation Constant) | ~100 µM | |

| Troponin-T | Cibacron Blue F3GA | Binding (Association Constant - KA) | ≥ 10^6 M⁻¹ | |

| OTOP1 Proton Channel | Cibacron Blue 3G-A | Inhibition (IC50) | 5.0 µM |

Experimental Protocols

The primary application of Reactive Blue 4 in a research setting is in affinity chromatography for protein purification. Below is a generalized protocol for this application, which should be optimized for the specific protein of interest.

General Protocol for Affinity Chromatography using Reactive Blue 4-Agarose

1. Preparation of the Affinity Matrix:

-

If starting with CNBr-activated Sepharose 4B, swell the required amount of dry powder in 1 mM HCl.

-

Wash the swollen gel extensively with 1 mM HCl on a sintered glass filter.

-

Prepare a solution of Reactive Blue 4 in a suitable coupling buffer (e.g., 0.1 M NaHCO3, pH 8.3, containing 0.5 M NaCl).

-

Mix the washed gel with the Reactive Blue 4 solution and allow the coupling reaction to proceed, typically for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

After coupling, block any remaining active groups on the resin by incubating with a blocking agent such as 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0.

-

Wash the resin extensively with alternating high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) and low pH (e.g., 0.1 M Acetate, 0.5 M NaCl, pH 4.0) buffers to remove non-covalently bound dye.

-

Finally, equilibrate the resin with the binding buffer to be used for protein purification.

2. Protein Purification:

-

Sample Preparation: Clarify the protein sample by centrifugation or filtration to remove any particulate matter. The sample should be in a buffer that promotes binding to the Reactive Blue 4 matrix (typically a low ionic strength buffer at a physiological pH).

-

Binding: Load the clarified sample onto the equilibrated Reactive Blue 4-agarose column. This can be done by gravity flow or using a chromatography system.

-

Washing: After the entire sample has been loaded, wash the column with several column volumes of the binding buffer to remove unbound proteins and other contaminants.

-

Elution: Elute the bound protein from the column. Elution can be achieved by:

-

Increasing the ionic strength of the buffer (e.g., a linear gradient or step-wise increase of NaCl concentration).

-

Changing the pH of the buffer.

-

Including a competing ligand in the elution buffer (e.g., ATP or NAD+).

-

-

Fraction Collection: Collect the eluted protein in fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.

-

Analysis: Analyze the collected fractions for the presence and purity of the target protein using techniques such as SDS-PAGE and Western blotting.

Signaling Pathway Interactions

Reactive Blue 4 and its isomers are known to act as antagonists at P2Y purinergic receptors, which are a class of G-protein coupled receptors (GPCRs) activated by nucleotides such as ATP and ADP. By binding to these receptors, Reactive Blue 4 can block the initiation of downstream signaling cascades.

The following diagram illustrates the general mechanism of P2Y receptor antagonism by Reactive Blue 4.

Caption: General antagonism of P2Y receptor signaling by Reactive Blue 4.

The binding of endogenous agonists like ATP or ADP to the P2Y receptor activates a coupled G-protein (such as Gq or Gi). This, in turn, modulates the activity of an effector enzyme like phospholipase C (PLC) or adenylyl cyclase, initiating a downstream signaling cascade that leads to various cellular responses. Reactive Blue 4 acts as a competitive antagonist, binding to the P2Y receptor and preventing the binding of the natural agonists, thereby inhibiting the activation of the G-protein and the subsequent signaling events. The specific downstream effects that are inhibited depend on the particular P2Y receptor subtype and the cell type being studied.

References

The Serendipitous Discovery and Enduring Utility of Reactive Blue 4 in Affinity Chromatography

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of affinity chromatography marked a paradigm shift in protein purification, offering a method based on the specific biological interactions between a protein and a ligand. Among the diverse array of ligands utilized, synthetic textile dyes, particularly Reactive Blue 4, have carved a significant niche. This technical guide delves into the discovery, history, and core applications of Reactive Blue 4 in affinity chromatography, providing detailed experimental protocols, quantitative data, and a mechanistic overview of its interaction with proteins.

A Fortuitous Beginning: The History of Dye-Ligand Affinity Chromatography

The journey of dye-ligand affinity chromatography began not with a targeted design but with a serendipitous observation. In the 1960s, "Blue Dextran," a conjugate of the dye Cibacron Blue F3G-A (a close structural relative of Reactive Blue 4) and a high-molecular-weight dextran, was commonly used as a void volume marker in gel filtration chromatography.[1][2] Researchers noticed that certain proteins, such as pyruvate (B1213749) kinase, co-eluted with this blue marker, suggesting an interaction.[1] Further investigation revealed that the chromophore of the dye itself was responsible for this binding.[2] This accidental discovery laid the foundation for a new purification technique: dye-ligand affinity chromatography.[3]

Initially, the interaction between Cibacron Blue F3G-A and enzymes was thought to be highly specific, as the bound enzymes could be eluted with low concentrations of their natural ligands, such as nucleotide coenzymes. This led to the hypothesis that the dye's structure mimics that of nucleotides, allowing it to bind to the corresponding nucleotide-binding sites on enzymes. While this mimicry is a key aspect of its function, it is now understood that the interaction is more complex, involving a combination of electrostatic, hydrophobic, hydrogen-bonding, and charge-transfer interactions.

Reactive Blue 4 vs. Cibacron Blue F3G-A

It is crucial to distinguish between Reactive Blue 4 (also known as Blue MX-R) and Cibacron Blue F3G-A (Reactive Blue 2). While often used interchangeably in literature, they are distinct molecules. The primary difference lies in their reactive groups: Reactive Blue 4 contains a dichlorotriazine ring, whereas Cibacron Blue F3G-A has a monochlorotriazine ring. This difference in reactivity can influence the efficiency and conditions of their immobilization onto a solid support.

The Principle of Reactive Blue 4 Affinity Chromatography

Reactive Blue 4's efficacy as an affinity ligand stems from its unique chemical structure. The anthraquinone (B42736) core, aromatic rings, and sulfonic acid groups of the dye create a molecule that can interact with a variety of proteins. Its ability to bind to nucleotide-dependent enzymes, such as dehydrogenases and kinases, is attributed to its structural resemblance to cofactors like NAD+ (Nicotinamide Adenine Dinucleotide). The dye is thought to fit into the dinucleotide binding fold of these enzymes, a common structural motif for NAD+ binding.

The general workflow of a Reactive Blue 4 affinity chromatography experiment follows the standard principles of affinity chromatography.

Caption: A generalized workflow for protein purification using Reactive Blue 4 affinity chromatography.

Quantitative Data in Protein Purification

Reactive Blue 4 affinity chromatography has been successfully employed for the purification of a wide range of proteins. The following tables summarize representative quantitative data for the purification of two common target proteins: Lactate Dehydrogenase (LDH) and Human Serum Albumin (HSA).

Table 1: Purification of Lactate Dehydrogenase (LDH) using Dye-Ligand Affinity Chromatography

| Step | Specific Activity (U/mg) | Purification (Fold) | Yield (%) | Reference |

| Crude Extract | 0.8 | 1 | 100 | |

| Ammonium Sulfate Precipitation (40-60%) | 2.5 | 3.1 | 85 | |

| Anion Exchange Chromatography | 25 | 31.3 | 75 | |

| Biomimetic Dye Affinity Chromatography | ~480 | 25 | 64 | |

| Cibacron Blue Affinity Chromatography | 58.5 | - | 0.6 |

Note: The data from different sources may vary based on the starting material and specific experimental conditions.

Table 2: Purification of Human Serum Albumin (HSA) using Reactive Blue 4/Cibacron Blue Affinity Chromatography

| Matrix | Binding Capacity (mg/mL) | Purity | Reference |

| Reactive Blue 4-Agarose | ≥5 | - | |

| Blue Sepharose HP | 20 (per column) | - | |

| Capto Blue | 24 | - | |

| Capto Blue (high sub) | 30 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Reactive Blue 4 affinity chromatography.

Immobilization of Reactive Blue 4 on Agarose (B213101) Beads

This protocol describes the covalent coupling of Reactive Blue 4 to an agarose matrix, creating the affinity resin.

Materials:

-

Sepharose 4B (or similar agarose beads)

-

Reactive Blue 4 dye

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Sintered glass filter

Procedure:

-

Preparation of Agarose Beads:

-

Swell the dry Sepharose 4B powder in 1 mM HCl for at least 15 minutes. For every 1 gram of dry powder, use approximately 10 mL of 1 mM HCl.

-

Wash the swollen beads on a sintered glass filter with an excess of 1 mM HCl (approximately 200 mL per gram of dry powder). This step is crucial to preserve the reactive groups on the agarose.

-

-

Dye Solution Preparation:

-

Prepare a solution of Reactive Blue 4 in distilled water. The concentration will depend on the desired ligand density.

-

-

Coupling Reaction:

-

In a reaction vessel, add the washed agarose beads.

-

Add a solution of 2 M NaCl to the beads.

-

Add the Reactive Blue 4 solution to the bead slurry.

-

Initiate the coupling reaction by adding 2 M Na₂CO₃ solution to raise the pH. The dichlorotriazine group of Reactive Blue 4 will react with the hydroxyl groups on the agarose under alkaline conditions.

-

Allow the reaction to proceed with gentle mixing (e.g., on a rocker or end-over-end mixer) at room temperature for 2-3 hours or overnight at 4°C. Do not use a magnetic stirrer , as it can damage the beads.

-

-

Washing and Blocking:

-

After the coupling reaction, wash the resin extensively with distilled water to remove any unbound dye.

-

To block any remaining reactive groups on the agarose, incubate the resin with a blocking agent such as 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0 for at least 2 hours at room temperature.

-

Wash the resin with alternating cycles of high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) and low pH (e.g., 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0) buffers to remove any non-covalently bound molecules.

-

Finally, wash the resin with the desired storage buffer (e.g., phosphate-buffered saline with a preservative like 0.02% sodium azide).

-

Caption: The covalent coupling of Reactive Blue 4 to an agarose support.

Purification of Lactate Dehydrogenase (LDH)

This protocol outlines the purification of LDH from a crude tissue extract using a Reactive Blue 4 affinity column.

Materials:

-

Reactive Blue 4-Agarose resin

-

Chromatography column

-

Crude LDH extract (e.g., from bovine heart or chicken muscle)

-

Binding Buffer: 10 mM Tris-HCl, pH 7.5

-

Elution Buffer: 10 mM Tris-HCl, pH 7.5 containing 1 mM NADH

-

Regeneration Buffer: High salt buffer (e.g., 1 M NaCl) followed by the binding buffer.

Procedure:

-

Column Packing and Equilibration:

-

Pack the Reactive Blue 4-Agarose resin into a suitable chromatography column.

-

Equilibrate the column with at least 5-10 column volumes of Binding Buffer.

-

-

Sample Loading:

-

Apply the crude LDH extract to the column at a controlled flow rate.

-

-

Washing:

-

Wash the column with Binding Buffer until the absorbance at 280 nm of the eluate returns to baseline, indicating that all unbound proteins have been removed.

-

-

Elution:

-

Elute the bound LDH from the column by applying the Elution Buffer. The NADH in the elution buffer will compete with the immobilized dye for the nucleotide-binding site of LDH, thus releasing the enzyme from the resin.

-

Collect fractions and monitor the protein content (A280) and LDH activity.

-

-

Regeneration:

-

Regenerate the column by washing with several column volumes of Regeneration Buffer to remove any remaining bound molecules.

-

Re-equilibrate the column with Binding Buffer for future use.

-

Mechanism of Interaction: A Closer Look at NAD+-Dependent Dehydrogenases

The interaction between Reactive Blue 4 and NAD+-dependent dehydrogenases is a prime example of biomimicry. The dye's structure is thought to mimic the conformation of the NAD+ cofactor, allowing it to bind to the active site of these enzymes.

Caption: A logical diagram illustrating the competitive binding of Reactive Blue 4 and NAD+ to the active site of a dehydrogenase.

The NAD+ binding site in dehydrogenases typically consists of a Rossmann fold, which has specific structural features to accommodate the adenine, ribose, and pyrophosphate moieties of NAD+. Reactive Blue 4, with its polyaromatic and charged structure, can fit into this pocket, establishing multiple points of interaction. The elution of the bound enzyme with a solution containing NAD+ or NADH further supports this competitive binding mechanism.

Conclusion

From its unexpected discovery to its widespread application, Reactive Blue 4 has proven to be a robust and versatile tool in the field of protein purification. Its affordability, stability, and high binding capacity for a range of proteins, particularly nucleotide-dependent enzymes, have cemented its place in the repertoire of affinity chromatography techniques. This guide provides a comprehensive overview of its history, practical application, and the underlying principles of its interaction with proteins, serving as a valuable resource for researchers and professionals in the life sciences. The continued exploration and development of dye-ligand chromatography, inspired by the success of molecules like Reactive Blue 4, promise further advancements in the efficient and scalable purification of biomolecules.

References

In-Depth Technical Guide: Safety Precautions and Handling of Reactive Blue 4 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling guidelines for the use of Reactive Blue 4 in a laboratory environment. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely and effectively.

Chemical and Physical Properties

Reactive Blue 4, an anthraquinone (B42736) dye, is recognized for its utility in various biochemical applications, including protein purification and enzyme inhibition studies. A summary of its key properties is presented below.

| Property | Value | Reference |

| Chemical Name | 1-Amino-4-[[4-[[4,6-dichloro-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| CAS Number | 13324-20-4 | |

| Appearance | Blue, odorless powder | [1] |

| Molecular Formula | C₂₃H₁₄Cl₂N₆O₈S₂ | |

| Molecular Weight | 637.43 g/mol | |

| Solubility | Partially soluble in water (45 g/L at 20°C) | [1] |

| pH (1% solution) | 5.5 to 7.0 | [1] |

Hazard Identification and Safety Precautions

Reactive Blue 4 is classified as a hazardous substance and requires careful handling to minimize risk. The primary hazards are irritation to the eyes, skin, and respiratory system, with a potential for sensitization upon repeated exposure.[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling Reactive Blue 4:

-

Eye Protection: Chemical safety goggles or glasses with side shields are required to prevent eye contact.[1]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. It is crucial to inspect gloves for any signs of degradation before use and to wash hands thoroughly after removal.

-

Body Protection: A lab coat or overalls should be worn. For tasks with a higher risk of spillage, a PVC apron is recommended.

-

Respiratory Protection: In situations where dust may be generated, a particulate respirator (e.g., N95) is necessary to prevent inhalation.

Engineering Controls

-

Ventilation: Work with Reactive Blue 4 should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when dust generation is likely.

-

Eye Wash and Safety Shower: An accessible eye wash station and safety shower must be available in the immediate work area.

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke in areas where the chemical is handled.

-

Storage: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container. Reactive Blue 4 should be stored away from incompatible materials such as oxidizing agents, bases, and strong reducing agents to prevent hazardous reactions.

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. | |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with plenty of running water and soap. If irritation persists, seek medical advice. | |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | |

| Ingestion | Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. If the individual feels unwell, contact a poison control center or a doctor. |

Toxicological Data

The toxicological profile of Reactive Blue 4 has been evaluated through various studies. The following table summarizes the key quantitative data available. It is important to note that this information is often cited from secondary sources like the Registry of Toxic Effects of Chemical Substances (RTECS), and access to the full primary study reports is limited.

| Test | Species | Route | Value | Reference |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 8980 mg/kg | |

| Eye Irritation (Draize Test) | Rabbit | Ocular | 100 mg/24h causing irritation |

Experimental Protocols

General Protocol for Acute Oral Toxicity (LD₅₀) Testing

While the specific protocol for the LD₅₀ of Reactive Blue 4 is not publicly available, a general methodology based on OECD guidelines is as follows. These studies are conducted in certified facilities following strict ethical and procedural regulations.

-

Animal Selection: Healthy, young adult rats of a single strain are used.

-

Dosage Preparation: Reactive Blue 4 is prepared in a suitable vehicle (e.g., water or corn oil) at various concentrations.

-

Administration: A single dose of the prepared substance is administered orally to fasted animals via gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.

-

Data Analysis: The LD₅₀ value, the dose that is lethal to 50% of the test animals, is calculated using statistical methods.

General Protocol for Draize Eye Irritation Test

Similar to the LD₅₀ protocol, the specific details of the Draize test for Reactive Blue 4 are not readily accessible. The following is a generalized protocol.

-

Animal Selection: Albino rabbits are typically used for this test.

-

Application: A specified amount of the test substance (e.g., 100 mg) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The observed effects on the cornea, iris, and conjunctiva are scored according to a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye irritation.

Protocol for Protein Purification using Reactive Blue 4 Affinity Chromatography

Reactive Blue 4 can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix for the purification of proteins that bind to it.

-

Column Preparation:

-

Equilibrate the Reactive Blue 4-agarose column with a binding buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Sample Preparation:

-

Prepare the protein extract and clarify it by centrifugation or filtration to remove any particulate matter.

-

-

Sample Loading:

-

Load the clarified protein sample onto the equilibrated column.

-

-

Washing:

-

Wash the column with several column volumes of the binding buffer to remove unbound proteins.

-

-

Elution:

-

Elute the bound protein from the column using an elution buffer. This can be achieved by changing the pH or by increasing the ionic strength of the buffer (e.g., by adding NaCl).

-

-

Analysis:

-

Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE or a protein-specific activity assay.

-

Visualizations

Experimental Workflow for Protein Purification

Caption: Workflow for protein purification using Reactive Blue 4 affinity chromatography.

Logical Relationship for Chemosensor Application

Caption: Chemosensor mechanism of Reactive Blue 4 for detecting Cu²⁺, Cysteine, and Arginine.

Spill and Disposal Procedures

-

Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be cleaned with soap and water.

-

Major Spills: In the event of a large spill, evacuate the area and alert emergency responders. Do not attempt to clean up a major spill without appropriate training and equipment.

-

Disposal: Dispose of Reactive Blue 4 and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

Reactive Blue 4 is a valuable tool in the laboratory, but it must be handled with care due to its potential hazards. By adhering to the safety precautions, handling guidelines, and experimental protocols outlined in this guide, researchers can minimize risks and ensure a safe working environment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before using this chemical.

References

Sourcing and Experimental Application of High-Purity Reactive Blue 4: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the procurement and application of high-purity Reactive Blue 4 for experimental use. This document provides a comprehensive overview of suppliers, key experimental protocols, and the underlying signaling pathways affected by this compound.

Introduction to Reactive Blue 4

Reactive Blue 4, also known by synonyms such as Cibacron Blue 3G-A and Procion Brilliant Blue MX-R, is an anthraquinone-based dichlorotriazine dye.[1] While extensively used in the textile industry for its vibrant color and covalent bonding properties, its structural similarity to nucleotides has made it a valuable tool in biological research.[2][3] In the laboratory, high-purity Reactive Blue 4 is primarily utilized as an antagonist for P2Y purinergic receptors and as an inhibitor for a variety of nucleotide-binding enzymes.[3][4] Its ability to competitively bind to the ATP/ADP binding sites of these proteins makes it a versatile ligand for studying their function and for affinity purification.

Sourcing High-Purity Reactive Blue 4

For experimental applications, particularly in cell-based assays and enzyme kinetics, the purity of Reactive Blue 4 is critical to ensure reproducible and accurate results. Commercial preparations can vary significantly in their "dye content," which often includes salts and synthesis byproducts. Therefore, sourcing from reputable suppliers who provide detailed certificates of analysis (CoA) is essential. For research purposes, a purity of >95% is generally recommended.

Below is a summary of representative suppliers and their stated purities for Reactive Blue 4 and its common synonym, Cibacron Blue 3G-A. Researchers should always request a lot-specific CoA to verify purity before use.

| Supplier | Product Name | Purity | CAS Number |

| MedchemExpress | Reactive Blue 4 | 97.0% | 13324-20-4 |

| APExBIO | Cibacron Blue 3G-A | 98.00% | 84166-13-2 |

| Santa Cruz Biotechnology | Reactive Blue 4 | Not specified (research grade) | 13324-20-4 |

| Sigma-Aldrich | Reactive Blue 4 | Dye content ~35% | 13324-20-4 |

| Thermo Scientific Chemicals | Reactive Blue 4 | Dye content ≥35% | 13324-20-4 |

Key Experimental Protocols

High-purity Reactive Blue 4 is a versatile tool for a range of in vitro experiments. Below are detailed methodologies for its application in studying P2Y receptor antagonism and enzyme inhibition.

P2Y Receptor Antagonism: Intracellular Calcium Mobilization Assay

P2Y receptors, a class of G-protein coupled receptors (GPCRs), play crucial roles in various physiological processes. Many P2Y subtypes, such as P2Y1, P2Y2, P2Y4, and P2Y6, couple to the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Reactive Blue 4 can be used as an antagonist to study the function of these receptors. A common method to assess this is through a fluorescent-based intracellular calcium mobilization assay, often performed using a FLIPR (Fluorometric Imaging Plate Reader) system.

Objective: To determine the inhibitory effect of Reactive Blue 4 on agonist-induced calcium mobilization in cells expressing a Gq-coupled P2Y receptor.

Materials:

-

High-purity Reactive Blue 4 (e.g., >97%)

-

Cell line expressing the P2Y receptor of interest (e.g., HEK293 or CHO cells)

-

P2Y receptor agonist (e.g., ADP for P2Y1, UTP for P2Y2)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Black-walled, clear-bottom 96- or 384-well microplates

-

FLIPR or equivalent fluorescence plate reader

Protocol:

-

Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a stock solution of Reactive Blue 4 in a suitable solvent (e.g., water or DMSO). Create a dilution series of Reactive Blue 4 in the assay buffer.

-

Antagonist Incubation: After dye loading, wash the cells with assay buffer. Add the different concentrations of Reactive Blue 4 to the wells and incubate for 15-30 minutes at room temperature.

-

Calcium Mobilization Measurement: Place the plate in the FLIPR instrument. Initiate fluorescence reading and, after establishing a baseline, add the P2Y receptor agonist to all wells. Continue to record the fluorescence signal for at least 60-120 seconds.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the agonist's response in the presence of different concentrations of Reactive Blue 4. Calculate the IC50 value for Reactive Blue 4 by plotting the percentage of inhibition against the log of the antagonist concentration.

Enzyme Inhibition: Kinetic Analysis of Phosphofructokinase

Reactive Blue 4 is known to inhibit various kinases and dehydrogenases by competing with the binding of nucleotides like ATP. One such example is its inhibition of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.

Objective: To characterize the inhibitory kinetics of Reactive Blue 4 on yeast phosphofructokinase.

Materials:

-

High-purity Reactive Blue 4

-

Yeast phosphofructokinase

-

Substrates: Fructose-6-phosphate (F6P) and Adenosine triphosphate (ATP)

-

Coupling enzymes for spectrophotometric assay (e.g., aldolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase)

-

NADH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl2)

-

UV-Vis spectrophotometer

Protocol:

-

Assay Mixture Preparation: In a cuvette, prepare an assay mixture containing the assay buffer, NADH, coupling enzymes, and a fixed concentration of one substrate (e.g., F6P).

-

Inhibitor Addition: Add varying concentrations of Reactive Blue 4 to the cuvettes.

-

Reaction Initiation: Initiate the reaction by adding the second substrate (e.g., ATP).

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the PFK activity.

-

Kinetic Analysis: Repeat the experiment with different fixed concentrations of the substrates. Plot the initial reaction velocities against the substrate concentrations in the presence and absence of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). The inhibition by Cibacron Blue F3G-A on yeast phosphofructokinase is competitive with respect to the phosphate (B84403) donor, ATP.

Signaling Pathways and Data Visualization

To understand the mechanism of action of Reactive Blue 4, it is crucial to visualize the signaling pathways it modulates. Below are diagrams generated using the DOT language, illustrating a general experimental workflow and the P2Y receptor signaling cascade.

Experimental Workflow for P2Y Receptor Antagonism

Caption: Workflow for P2Y receptor antagonist screening.

P2Y Receptor Signaling Pathways

Reactive Blue 4 acts as an antagonist at several P2Y receptors, thereby blocking their downstream signaling. The diagram below illustrates the canonical signaling pathways for Gq- and Gi-coupled P2Y receptors.

Caption: P2Y receptor signaling pathways and inhibition by Reactive Blue 4.

Quantitative Data Summary

The inhibitory potency of Reactive Blue 4 and its analogs varies depending on the specific P2Y receptor subtype or enzyme being studied. The following table summarizes some reported inhibitory constants.

| Target | Compound | Potency (IC50 / Ki) | Reference |

| P2Y-like receptors (guinea pig taenia coli) | Cibacron Blue 3GA | IC50: 17.4 µM | |

| P2X1 receptors (rat vas deferens) | Cibacron Blue 3GA | IC50: 9.1 µM | |

| P2Y12 Receptor | Reactive Blue 2 | Moderately potent, nonselective | |

| Yeast Phosphofructokinase | Cibacron Blue F3G-A | Competitive inhibitor vs. ATP | |

| Yeast Hexokinase | Cibacron Blue 3G-A | Kd: 92 µM |

Note: "Reactive Blue 2" is structurally related to Reactive Blue 4 and their activities are often compared in the literature. IC50 and Ki values are highly dependent on assay conditions.

Conclusion

High-purity Reactive Blue 4 is an indispensable tool for researchers in pharmacology and biochemistry. Its ability to act as a P2Y receptor antagonist and an enzyme inhibitor allows for the detailed study of nucleotide-mediated signaling and enzymatic reactions. By carefully sourcing high-purity compounds and employing robust experimental protocols, researchers can leverage the unique properties of Reactive Blue 4 to advance our understanding of these critical biological processes.

References

- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols for Reactive Blue 4 Dye-Ligand Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals